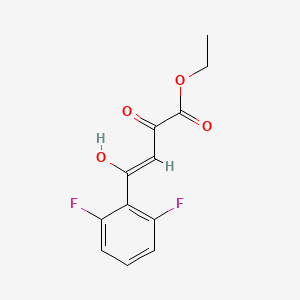

Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate

説明

Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate (CAS: 1038400-56-4 or 1342259-34-0) is an α,β-unsaturated ketoester derivative characterized by a 2,6-difluorophenyl substituent, a hydroxyl group at the β-position, and an oxo group conjugated to the enoate system. Its molecular formula is C₁₂H₁₀F₂O₄, with a molecular weight of 256.20 g/mol . This compound is used in pharmaceutical and agrochemical research, particularly as a synthetic intermediate for bioactive molecules.

特性

IUPAC Name |

ethyl (Z)-4-(2,6-difluorophenyl)-4-hydroxy-2-oxobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2O4/c1-2-18-12(17)10(16)6-9(15)11-7(13)4-3-5-8(11)14/h3-6,15H,2H2,1H3/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTONCYLHYFLRLD-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=C(C1=C(C=CC=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C=C(/C1=C(C=CC=C1F)F)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation Methods Analysis

The preparation of Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate typically involves synthetic strategies centered on the formation of the key 2-hydroxy-4-oxobut-2-enoate moiety attached to a difluorophenyl substituent. While direct literature specifically detailing the synthesis of this exact compound is limited, related methodologies and analogs provide insight into plausible and effective preparation routes.

Summary of Preparation Conditions and Yields

Concluding Remarks

The preparation of this compound can be effectively achieved through a Claisen condensation of 2,6-difluoroacetophenone with diethyl oxalate followed by hydroxylation or cyclocondensation steps. Emerging photochemical continuous flow technologies offer promising avenues for improving the synthesis of related compounds, enhancing efficiency, scalability, and purity. Further research and optimization tailored to the difluorophenyl-substituted system would refine these methods for commercial or laboratory-scale production.

化学反応の分析

Types of Reactions: Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate.

Reduction: Formation of ethyl 4-(2,6-difluorophenyl)-2-hydroxybutanoate.

Substitution: Formation of various substituted difluorophenyl derivatives.

科学的研究の応用

Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with unique optical and electronic properties.

作用機序

The mechanism of action of Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity, while the hydroxy and carbonyl groups participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways, leading to desired therapeutic effects.

類似化合物との比較

Comparison with Structural Analogs

The compound belongs to a broader class of ethyl oxobut-2-enoates, which vary in aryl/heteroaryl substituents and functional groups. Below is a systematic comparison with key analogs:

Structural Variations and Substituent Effects

Table 1: Structural Comparison of Ethyl Oxobut-2-enoate Derivatives

Key Observations:

Positional Isomerism: Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate (CAS: 493004-53-8) lacks the hydroxyl group and unsaturated β-carbon, reducing its capacity for conjugate addition reactions .

Hydroxyl Group: The hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents compared to analogs like Ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate (CAS: 493004-53-8) .

Heteroaromatic Substitution :

Physicochemical Properties

Limited experimental data are available, but inferences can be made:

- Solubility: The hydroxyl and fluorine groups likely improve aqueous solubility compared to purely hydrophobic analogs (e.g., Ethyl 4-oxo-4-phenylbut-2-enoate).

- Stability: The 2,6-difluorophenyl group may enhance steric protection of the ketone, reducing degradation compared to mono-fluorinated derivatives.

生物活性

Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate, a fluorinated organic compound, has garnered attention for its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications in drug discovery.

Chemical Structure and Properties

This compound features a difluorophenyl group that enhances its reactivity and stability. The compound's structure includes:

- Ethyl ester

- Hydroxyl group

- Ketone group

These functional groups contribute significantly to its chemical behavior and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the difluorophenyl moiety is believed to enhance its selectivity against specific cancer targets.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines. This activity suggests its utility in developing treatments for inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances binding affinity and selectivity, while the hydroxyl and carbonyl groups facilitate hydrogen bonding and electrostatic interactions. These interactions can lead to modulation of various biological pathways, resulting in therapeutic effects.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between ethyl acetoacetate and 2,6-difluorobenzaldehyde under basic conditions. Common bases used include sodium ethoxide or potassium carbonate in organic solvents like ethanol or methanol .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7) compared to control groups. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3.

- Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound reduced levels of TNF-alpha and IL-6 in serum samples, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate | Contains a fluorophenyl group | Less potent anticancer activity |

| Ethyl 4-(2,6-dichlorophenyl)-2-hydroxy-4-oxobut-2-enoate | Contains dichlorinated phenyl group | Different reactivity profile |

| Ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate | Similar backbone but lacks hydroxyl group | Potentially different biological activity |

The unique presence of two fluorine atoms on the phenyl ring significantly influences the compound's biological activity compared to its analogs.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 2,6-difluorophenylacetic acid derivatives with ethyl glyoxylate under acidic conditions to form the α,β-unsaturated ester backbone.

- Step 2 : Hydroxylation at the β-position via controlled oxidation or ketone-enol tautomer stabilization.

- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to remove unreacted intermediates and byproducts. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, enolic proton at δ 12–14 ppm).

- X-Ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves tautomeric forms and hydrogen-bonding networks. For example, highlights similar compounds analyzed via H-NMR and crystallography .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peaks matching theoretical values).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported tautomeric equilibria (keto-enol vs. diketo forms)?

- Methodological Answer :

- Variable-Temperature NMR : Monitor enolic proton shifts (δ 12–14 ppm) at 25–100°C to assess temperature-dependent tautomer ratios.

- IR Spectroscopy : Detect carbonyl stretching frequencies (1650–1750 cm) to distinguish enol (broad O–H stretch) and diketo forms.

- Computational Modeling : DFT calculations (B3LYP/6-31G**) predict thermodynamic stability of tautomers. ’s structural analogs show stabilization via intramolecular hydrogen bonds .

Q. How can regioselectivity challenges during electrophilic substitution on the difluorophenyl ring be addressed?

- Methodological Answer :

- Directing Group Strategy : Introduce temporary protecting groups (e.g., acetyl) to steer electrophiles to meta/para positions relative to fluorine.

- Isotopic Labeling : Use F NMR to track substitution patterns, as fluorine’s strong inductive effect directs reactivity.

- Competitive Reaction Studies : Compare reaction outcomes with mono- vs. di-fluorinated analogs to isolate steric/electronic effects .

Q. How should researchers address unexpected byproducts in large-scale syntheses?

- Methodological Answer :

- HPLC-MS Analysis : Identify byproducts (e.g., dimerization or oxidation products) via retention time and fragmentation patterns.

- Reaction Optimization : Adjust stoichiometry (e.g., excess ethyl glyoxylate) or use radical inhibitors (e.g., BHT) to suppress side reactions.

- Scale-Up Protocols : Employ flow chemistry for better heat/mass transfer control, reducing decomposition pathways .

Data Analysis and Experimental Design

Q. What methodologies validate stereochemical outcomes in derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol to separate enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from computational models (e.g., Gaussian 16).

- X-Ray Crystallography : Resolve absolute configuration, as demonstrated in for structurally related indole derivatives .

Q. How can stability under physiological conditions be systematically evaluated?

- Methodological Answer :

- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours.

- Light/Thermal Stability : Expose samples to UV light (254 nm) or elevated temperatures (40–60°C) and quantify decomposition products.

- Mass Balance Analysis : Use TGA/DSC to correlate thermal stability with molecular structure .

Advanced Applications

Q. What strategies link this compound’s structure to its potential as a pharmacophore in kinase inhibitors?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified fluorophenyl or enolic hydroxyl groups and test against kinase panels (e.g., BRAF, HDACs). highlights similar sulfonamide-thiazole derivatives as kinase inhibitors .

- Molecular Docking : Use AutoDock Vina to predict binding modes in kinase active sites, focusing on hydrogen bonds with the enolic hydroxyl and hydrophobic interactions with fluorine substituents.

- Enzyme Assays : Measure IC values via fluorescence polarization or radiometric assays to quantify inhibition potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。